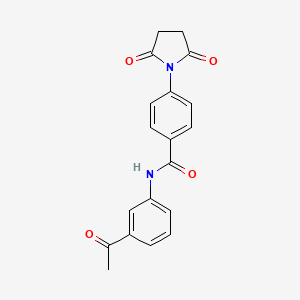

N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

CAS No.: 330200-96-9

Cat. No.: VC7693692

Molecular Formula: C19H16N2O4

Molecular Weight: 336.347

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 330200-96-9 |

|---|---|

| Molecular Formula | C19H16N2O4 |

| Molecular Weight | 336.347 |

| IUPAC Name | N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |

| Standard InChI | InChI=1S/C19H16N2O4/c1-12(22)14-3-2-4-15(11-14)20-19(25)13-5-7-16(8-6-13)21-17(23)9-10-18(21)24/h2-8,11H,9-10H2,1H3,(H,20,25) |

| Standard InChI Key | KOFYBGSKSKVFIY-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |

Introduction

N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic organic compound with a molecular formula of C19H16N2O4 and a molecular weight of approximately 336.3 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure, which combines a benzamide moiety with a 2,5-dioxopyrrolidin-1-yl group.

Synthesis and Preparation

While specific synthesis protocols for N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide are not detailed in the available literature, compounds with similar structures are typically synthesized through condensation reactions involving benzoyl chlorides and amines. The synthesis might involve several steps, including the preparation of the 2,5-dioxopyrrolidin-1-yl intermediate and its subsequent coupling with the benzamide moiety.

Potential Applications

Although specific applications of N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide are not well-documented, compounds with similar structures are often explored for their biological activities, such as antimicrobial, anti-inflammatory, or enzyme inhibitory properties. The presence of the benzamide group, which is known for its pharmacological importance, suggests potential uses in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume